molecular formula C23H30N2O2S B4057203 N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B4057203
M. Wt: 398.6 g/mol
InChI Key: FQXVOCKWTHUWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the core aromatic structures. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism by which N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity . The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c1-6-17(5)19-9-7-8-10-20(19)24-23(28)25-22(26)14-27-21-13-16(4)11-12-18(21)15(2)3/h7-13,15,17H,6,14H2,1-5H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXVOCKWTHUWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)COC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 3
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 4
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 6
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.